2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 898389-32-7) is a heterocyclic compound with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . It features an imidazo[1,2-a]pyridine core substituted with a 2-methoxyphenyl group at position 2 and a formyl (-CHO) group at position 2. This carbaldehyde derivative is a key intermediate in synthesizing bioactive molecules, such as Schiff bases and chalcones, which are explored for antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-(2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-7-3-2-6-11(13)15-12(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXWEJQRXRXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods typically involve the use of specific reagents and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Its unique structural properties make it a valuable tool in various technological applications .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes . This interaction can lead to various biological responses, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are influenced by substituent position, electronic effects, and intermolecular interactions. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Position Effects :
- The 2-methoxyphenyl group in the target compound may induce steric hindrance or intramolecular H-bonding with the adjacent CHO group, influencing conformational stability . In contrast, the 4-chlorophenyl derivative (CAS: 21578903) adopts a planar crystal structure with dihedral angles of ~34° between aromatic rings .
Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in DABTEI) increase polarity and reactivity, making such derivatives suitable for nucleophilic additions .
Biological Activity :
- Carbaldehydes like the target compound serve as precursors for antimicrobial agents. For example, Schiff bases derived from 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibit activity against S. aureus and E. coli . DABTEI derivatives are studied for antitumor properties .
Synthetic Flexibility :
- The Vilsmeier-Haack method (POCl₃/DMF) is versatile for introducing formyl groups but requires stringent purification . Silver-catalyzed routes offer milder conditions but lower yields for nitro-substituted analogs .
Biological Activity
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12N2O2
- Molecular Weight : 252.27 g/mol
- CAS Number : 898389-32-7
The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological significance. The methoxyphenyl substituent enhances its biological interactions and solubility.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including this compound, demonstrating potent antifungal activity against Candida species. The compound's effectiveness was attributed to its ability to disrupt fungal cell membranes and inhibit growth .
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridine derivatives are well-documented. These compounds interact with multiple cellular pathways involved in cancer progression. For instance, they have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridines also exhibit anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .
Neuropharmacological Effects
Some studies have indicated that this compound may possess neuropharmacological effects similar to other imidazopyridine derivatives. These include anxiolytic and sedative properties through GABA_A receptor modulation .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Protein Binding : The compound binds to various proteins involved in cell signaling pathways.
- Enzyme Inhibition : It inhibits key enzymes associated with inflammatory responses and cancer cell proliferation.
- Receptor Modulation : It acts as a modulator for neurotransmitter receptors, influencing neuronal excitability and signaling.
Case Studies and Experimental Data
Recent studies have provided valuable insights into the biological efficacy of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly enhance biological activity. Substituents such as methoxy groups improve solubility and binding affinity to target proteins .
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The Vilsmeier-Haack reaction is the most common method. A solution of phosphorus oxychloride (POCl₃) and DMF in chloroform is added to the imidazo[1,2-a]pyridine precursor at 0–10°C, followed by reflux (8–12 hours). The reaction mixture is evaporated under vacuum, and the product is purified via silica gel chromatography. This method yields the carbaldehyde derivative efficiently .
Advanced: How can researchers optimize reaction conditions for improved yields in the formylation step?
Key variables include:
- Molar ratios : Optimize POCl₃:DMF:precursor ratios (e.g., 1.1:1.0:1.0) to minimize side reactions.
- Temperature control : Maintain 0–10°C during reagent addition to prevent exothermic decomposition.
- Reaction monitoring : Use TLC to track intermediate consumption and adjust reflux duration accordingly.
- Solvent selection : Chloroform or dichloromethane enhances solubility, while polar solvents like DMF may accelerate side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions and aldehyde proton resonance (δ ~9.5–10.5 ppm).
- IR : A strong C=O stretch (~1680–1720 cm⁻¹) verifies the aldehyde group.
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O motifs) .
Advanced: How to resolve contradictions in spectral data during structure elucidation?
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts to identify discrepancies.
- X-ray diffraction : Use single-crystal analysis for unambiguous confirmation of regiochemistry.
- Literature benchmarking : Match spectral signatures with structurally analogous compounds (e.g., 2-(4-chlorophenyl) derivatives) .
Basic: What purification methods are effective post-synthesis?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (1:1 to 3:1) removes polar byproducts.
- Recrystallization : Slow evaporation from ethyl acetate/petroleum ether yields high-purity crystals .
Advanced: How to handle unstable intermediates during synthesis?
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
- Low-temperature storage : Keep intermediates at –20°C in anhydrous solvents (e.g., THF, DCM).
- Stabilizers : Add radical inhibitors (e.g., BHT) for intermediates prone to polymerization .
Basic: What are the key considerations for evaluating biological activity?
- Target selection : Screen against enzymes like COX-2 or kinases using fluorometric/colorimetric assays.
- Dose-response curves : Calculate IC₅₀ values to quantify potency.
- Control compounds : Compare with known inhibitors (e.g., Zolpidem derivatives) for baseline activity .
Advanced: How to design SAR studies for derivatives?
- Substituent variation : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups at the 2-phenyl position.
- Bioisosteric replacement : Replace the aldehyde with carboxylic acid or amide groups to modulate solubility.
- Computational docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins .
Advanced: How to address low yields in formylation reactions?
- Moisture exclusion : Use rigorously dried solvents and reagents.
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for improved regioselectivity.
- Alternative methods : Explore microwave-assisted synthesis to reduce reaction time and byproduct formation .
Advanced: What computational methods support mechanistic studies?
- DFT calculations : Analyze transition states (e.g., iminium ion formation) using Gaussian or ORCA.
- Molecular dynamics : Simulate solvent effects on reaction pathways.
- Frontier orbital analysis : Identify nucleophilic/electrophilic sites using HOMO-LUMO maps .
Advanced: How to manage regioisomeric impurities?
- Directing groups : Introduce substituents (e.g., methoxy) to steer formylation to the desired position.
- Chromatographic separation : Use reverse-phase HPLC with acetonitrile/water gradients to resolve isomers.
- Kinetic control : Optimize reaction time to favor the thermodynamically stable product .
Advanced: What cross-disciplinary approaches enhance research?
- Integrated workflows : Combine synthesis, X-ray crystallography, and in silico modeling for rapid iteration.
- High-throughput screening : Automate biological assays to test large derivative libraries.
- Collaborative datasets : Share spectral and crystallographic data via platforms like CCDC or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
